molecular formula C8H14N4 B13079084 2-(1-Aminobutyl)pyrimidin-4-amine

2-(1-Aminobutyl)pyrimidin-4-amine

Cat. No.: B13079084
M. Wt: 166.22 g/mol
InChI Key: CRBUMDRLSPTEFI-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)pyrimidin-4-amine is a synthetic organic compound featuring a pyrimidine ring core, which is a significant heterocyclic structure in medicinal chemistry and chemical biology. The molecule is characterized by a 4-amine group and a 2-(1-aminobutyl) side chain, which provides a flexible alkyl linker terminated with a primary amine. This bifunctional nature, presenting two distinct amine groups, makes it a valuable scaffold or building block for the synthesis of more complex molecules, such as fused pyrimidine derivatives and other pharmacologically relevant compounds . While specific biological data for this compound is not widely reported in the public literature, its core structure is closely related to privileged scaffolds in drug discovery. Pyrimidin-4-amine and 2-aminopyrimidine derivatives are extensively investigated for their potential to interact with various enzymatic targets and are found in compounds with diverse biological activities. Research into analogous structures has shown that such molecules can be designed as inhibitors of receptor tyrosine kinases (RTKs) , dihydrofolate reductase (DHFR) for antiplasmodial applications , and can exhibit anti-proliferative properties in various disease models . This compound is supplied as a For Research Use Only (RUO) material, intended solely for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any consumer use. Researchers are advised to handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-aminobutyl)pyrimidin-4-amine

InChI

InChI=1S/C8H14N4/c1-2-3-6(9)8-11-5-4-7(10)12-8/h4-6H,2-3,9H2,1H3,(H2,10,11,12)

InChI Key

CRBUMDRLSPTEFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=CC(=N1)N)N

Origin of Product

United States

Synthetic Methodologies for 2 1 Aminobutyl Pyrimidin 4 Amine and Analogues

Classical and Established Synthetic Routes to Substituted Pyrimidines

The foundational methods for constructing the pyrimidine (B1678525) ring have been well-established for over a century and continue to be widely employed. These routes typically involve the cyclization of a three-carbon component with a nitrogen-containing synthon.

Cyclocondensation Reactions (e.g., with Guanidine (B92328) Hydrochloride, Amidines)

A principal and widely utilized method for synthesizing 2-aminopyrimidines involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine. wikipedia.org This reaction provides a direct route to the 2-aminopyrimidine (B69317) core structure. For instance, chalcones can be reacted with guanidine hydrochloride to yield 2-aminopyrimidine derivatives. researchgate.netajol.info The reaction proceeds through a Michael addition of guanidine to the α,β-unsaturated ketone of the chalcone, followed by cyclization and dehydration. researchgate.net Similarly, the Pinner synthesis involves the reaction of 1,3-dicarbonyl compounds with amidines to produce substituted pyrimidines. mdpi.com A modification of this reaction utilizes β-keto esters with amidines. mdpi.com The use of guanidine hydrochloride in a three-component Biginelli reaction with an aldehyde and a β-keto ester also affords functionalized dihydropyrimidines, which can be further modified. nih.gov Microwave-assisted conditions have been shown to facilitate the cyclization of guanidines with bis-electrophiles, such as 1,1,3,3-tetramethoxypropane, to produce 2-aminopyrimidines in good yields. nih.gov

Reactions Involving Carbonyl Compounds and Amidines

The reaction between carbonyl compounds and amidines is a versatile strategy for pyrimidine synthesis. organic-chemistry.orgresearchgate.net Saturated carbonyl compounds like ketones, aldehydes, and esters can react with amidines in the presence of an iron(II)-complex to regioselectively form various pyrimidine derivatives. organic-chemistry.orgacs.org This method is noted for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org Another approach involves the reaction of α,β-unsaturated ketones with amidines. acs.org Additionally, a base-promoted cyclization of α-azidovinyl ketones with amidines provides a pathway to polysubstituted 5-aminopyrimidines. mdpi.com

Multi-component Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient for creating molecular diversity and have been successfully applied to pyrimidine synthesis. mdpi.comacs.org The Biginelli reaction, a classic MCR, combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.org More contemporary MCRs offer access to highly substituted pyrimidines. For example, a three-component reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, yields 4,5-disubstituted pyrimidines. organic-chemistry.org Another notable MCR involves the iridium-catalyzed reaction of amidines with up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps to form highly decorated pyrimidines. acs.org A base-mediated, one-pot MCR of amidine hydrochlorides, aldehydes, and acetylacetone (B45752) has also been developed for the synthesis of 2,4,6-trisubstituted pyrimidines. researchgate.net

Targeted Synthesis of 2-(1-Aminobutyl)pyrimidin-4-amine Scaffold and Related Aminopyrimidines

The synthesis of the specific this compound scaffold and other aminopyrimidines often requires more tailored strategies to introduce the desired substituents at specific positions of the pyrimidine ring.

Strategies for Introducing the Aminobutyl Moiety

The introduction of an aminobutyl group, particularly at the 2-position of the pyrimidine ring, can be achieved through several synthetic maneuvers. One common strategy involves the use of a pre-functionalized building block. For instance, a guanidine derivative bearing the 1-aminobutyl side chain could be used in a cyclocondensation reaction with a suitable three-carbon synthon.

Alternatively, the aminobutyl moiety can be introduced after the formation of the pyrimidine core. This can be accomplished via nucleophilic aromatic substitution (SNAr) on a pyrimidine ring activated with a suitable leaving group at the 2-position, such as a halogen or a sulfonyl group. The reaction with 1-aminobutane or a protected derivative would yield the desired product. However, direct alkylation of 2-aminopyrimidine can be challenging as transamination at the 2-position of the ring does not readily occur. nih.gov

A different approach involves the transfer of a 4-aminobutyl moiety from a polyamine like spermidine, a reaction observed in biological systems for the post-translational modification of proteins. nih.gov While this is a biological process, it provides inspiration for potential biomimetic synthetic strategies.

Synthetic Pathways for Aminopyrimidine Core Construction

The construction of the aminopyrimidine core itself is a well-trodden path in organic synthesis. A deconstruction-reconstruction strategy offers a modern approach to diversify pyrimidine structures. nih.gov This method involves converting a pyrimidine into a pyrimidinium salt, which can then be cleaved to an iminoenamine. This intermediate can then undergo cyclization with various amidines to generate diverse 2-substituted pyrimidines. nih.gov

The synthesis of 4-aminopyrimidines can be achieved through the condensation of β-cyanoenolates with amidine hydrochlorides. nih.gov Another route involves the reaction of substituted benzoylacetonitriles with ureas. nih.gov The use of β-enaminonitriles is also a critical strategy for preparing 4-aminopyrimidines. nih.gov Furthermore, 2-R-substituted aminopyrimidines can be synthesized by the direct alkylation of 2-aminopyrimidine, although this may require prolonged heating. nih.gov

A versatile method for synthesizing 2-aminopyrimidine derivatives involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine, which proceeds without a solvent or catalyst. mdpi.com This approach allows for the introduction of diverse substituents at the 4- and 6-positions, which could be adapted for the synthesis of analogues of this compound.

Advanced and Sustainable Synthetic Approaches

The development of efficient, cost-effective, and environmentally benign synthetic methods is a paramount goal in modern chemical synthesis. For pyrimidine derivatives, this has led to the exploration of novel catalytic systems and energy sources that minimize waste and enhance reaction efficiency.

Catalytic methods offer powerful tools for the construction of the pyrimidine core and the introduction of substituents with high selectivity and efficiency.

Transition-Metal Catalysis: Transition metals play a pivotal role in forming the pyrimidine ring through various reaction pathways. nih.govresearchgate.net Ruthenium, copper, and iridium catalysts have been successfully employed in the multicomponent synthesis of pyrimidines from alcohols and amidines. researchgate.net For instance, a ruthenium-catalyzed [3+2+1] annulation allows for the direct synthesis of 2-(N-alkylamino)pyrimidines from guanidine salts and alcohols, a method that could be adapted for the synthesis of this compound. researchgate.net This approach involves the dehydrogenation of alcohols followed by C-C and C-N bond formations. researchgate.net

Copper-catalyzed three-component reactions of ketoxime acetates, aldehydes, and cyanamides provide a route to highly substituted 2-aminopyrimidines. researchgate.net Iron catalysis has also emerged as a cost-effective and environmentally friendly option for constructing 2-aminopyrimidines from alkynenitriles and cyanamides. nih.gov A notable strategy involves the palladium-catalyzed amination of halopyrimidines, where a chloro- or bromo-substituted pyrimidine is reacted with an amine, such as 1-aminobutane, to introduce the desired side chain. researchgate.net

Organocatalysis: Organocatalysis provides a metal-free alternative for pyrimidine synthesis, often utilizing small organic molecules to catalyze reactions under mild conditions. nih.gov For example, the synthesis of pyrimidine non-nucleoside analogs has been achieved through reactions facilitated by organic catalysts. nih.gov Chiral phosphoric acids have been used in the enantioselective synthesis of related heterocyclic compounds, suggesting a potential route for producing chiral analogs of this compound. google.com

Below is a table summarizing various catalytic strategies for the synthesis of pyrimidine derivatives.

Catalyst TypeReactionSubstratesKey Advantages
Transition-Metal
Ruthenium[3+2+1] AnnulationAlcohols, AmidinesDirect synthesis from readily available materials. researchgate.net
CopperThree-component reactionKetoxime acetates, Aldehydes, CyanamidesAccess to highly substituted 2-aminopyrimidines. researchgate.net
IronCycloadditionAlkynenitriles, CyanamidesCost-effective and environmentally friendly. nih.gov
PalladiumCross-couplingHalopyrimidines, AminesHigh efficiency for C-N bond formation. researchgate.net
Organocatalyst
Chiral Phosphoric AcidEnantioselective AdditionAnilines, ThioimidatesPotential for asymmetric synthesis of chiral analogs. google.com
Amine-basedAldol-type C-C bond formationAldehydes, KetonesMild reaction conditions and straightforward work-up. nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyrimidine synthesis, this is often achieved through the use of alternative energy sources and solvent systems. researchgate.netnih.gov

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. The synthesis of 2-aminopyrimidine derivatives has been successfully achieved by heating a mixture of a 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base without any solvent. researchgate.netnih.gov This method is not only environmentally friendly but can also lead to high yields and simplified purification. researchgate.net

The use of renewable feedstocks is a cornerstone of green chemistry. While specific examples for pyrimidine synthesis are still emerging, research into using bio-derived materials as starting blocks for heterocyclic synthesis is an active area of investigation.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and increased product yields. nih.govresearchgate.nettandfonline.com The synthesis of various substituted pyrimidines, including 2-aminopyrimidines and 2,4-disubstituted pyrimidines, has been efficiently carried out using microwave assistance. nih.govresearchgate.netslideshare.net For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines under microwave conditions showed a significant rate enhancement compared to conventional heating. researchgate.net In some cases, reaction times have been shortened from hours to just minutes. nih.gov

Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which can lead to enhanced reaction rates and yields under milder conditions. rsc.orgacs.org The synthesis of 2-aminopyrimidine derivatives has been achieved in high yields and short reaction times (e.g., under 30 minutes) using ultrasound. rsc.orgnih.gov This technique has been shown to be particularly effective for condensation and cyclization reactions. rsc.orgresearchgate.net A combination of ultrasound for solvation followed by microwave irradiation for the heterocyclization step has also been reported as a novel and efficient approach. researchgate.net

The following table compares conventional heating with microwave and ultrasound-assisted methods for the synthesis of 2-aminopyrimidine derivatives.

MethodReaction TimeTemperatureYield (%)Reference
Conventional Heating15 hReflux75 rsc.orgnih.gov
Microwave-Assisted 20 min180 °C84 slideshare.net
Ultrasound-Assisted 30 min60-70 °C82 rsc.orgnih.gov

A convergent synthesis strategy involves the independent synthesis of different fragments of a target molecule, which are then combined in the final steps. This approach is often more efficient for complex molecules than a linear synthesis. For this compound, a plausible convergent approach would involve the separate synthesis of a pyrimidine core and the 1-aminobutyl side chain, followed by their coupling.

A relevant example is the convergent five-step synthesis of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds. This strategy allows for late-stage diversification of the side chain. Adapting this concept, one could first synthesize a suitable 2-substituted-pyrimidin-4-amine precursor. A key intermediate could be a 2-halopyrimidine, such as 2-chloro- or 2-bromopyrimidin-4-amine.

The 1-aminobutyl side chain can be prepared separately. For instance, a protected form of 1-aminobutane could be used. The two fragments can then be coupled, for example, through a nucleophilic aromatic substitution reaction, where the amino group of the side chain displaces the halogen on the pyrimidine ring. This final coupling step could be facilitated by transition-metal catalysis or by heating under basic conditions.

This convergent design offers flexibility in creating a library of analogs by varying both the pyrimidine core and the aminoalkyl side chain independently before the final coupling step.

The purification and isolation of the final pyrimidine product are critical steps to ensure its purity for subsequent applications. Common techniques include recrystallization and chromatography.

Recrystallization: Recrystallization is a widely used method for purifying solid organic compounds. The impure solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, allowing the desired compound to crystallize out while impurities remain in the solution. The choice of solvent is crucial for successful recrystallization. For polar compounds like aminopyrimidines, polar solvents such as ethanol (B145695) or water, or mixtures thereof, are often effective. The process can be optimized by adjusting the cooling rate and, if necessary, by using seed crystals to initiate crystallization.

Chromatography: Chromatography is a powerful technique for separating and purifying compounds from a mixture.

Column Chromatography: This is a standard method where the mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). For pyrimidine derivatives, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used as the eluent. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to standard column chromatography. For polar compounds like pyrimidines and their nucleoside analogs, hydrophilic interaction chromatography (HILIC) is a particularly suitable HPLC mode. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes.

The following table outlines common purification techniques for pyrimidine derivatives.

TechniquePrincipleTypical Application
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purification of solid products from a reaction mixture.
Column Chromatography Separation based on differential adsorption on a solid stationary phase (e.g., silica gel).Isolation of the target compound from byproducts and unreacted starting materials.
HPLC (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.High-resolution separation and purification of polar pyrimidine derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of 2 1 Aminobutyl Pyrimidin 4 Amine Derivatives

Elucidation of Key Structural Motifs Influencing Biological Activity

Role of the Aminobutyl Chain at Position 2

The aminobutyl group at the C2 position of the pyrimidine (B1678525) ring plays a significant role in the molecule's interaction with its biological targets. The length, branching, and stereochemistry of this alkylamine chain can profoundly influence the compound's potency and selectivity.

In a series of 2-aminopyrimidine (B69317) derivatives, the nature of the substituent at the 2-position has been shown to be a key determinant of activity. For instance, in the context of kinase inhibition, a 2-aminopyridine-based inhibitor, K02288, demonstrated that modifications in the solvent-exposed domain, which would be analogous to the aminobutyl chain, could address weaker cellular activity that might be due to poor solubility or suboptimal interactions with solvent water molecules. acs.org

One specific derivative, 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol (CRT0066101), highlights the importance of the (R)-2-aminobutyl group. smolecule.com This compound is a potent inhibitor of Protein Kinase D (PKD) isoforms and also shows activity against PIM2 kinase. smolecule.com The specific stereochemistry and the presence of the primary amine on the butyl chain are critical for its binding and inhibitory function. The basicity of the amine and its ability to form hydrogen bonds are key features for interaction with the target protein.

The following table presents the inhibitory activity of CRT0066101, showcasing the potency of a derivative with a 2-(1-aminobutyl)amino substituent.

CompoundTarget KinaseIC50 (nM)
2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol (CRT0066101)PKD11
PKD22.5
PKD32
PIM2135.7

Significance of the Amine Group at Position 4

The amine group at the C4 position of the pyrimidine ring is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with the target protein. Both 2- and 4-aminopyrimidines are extensively utilized as hinge-binding scaffolds in the design of kinase inhibitors. researchgate.net

In a study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, substitutions at the C4 position were explored. While direct analogs of 2-(1-aminobutyl)pyrimidin-4-amine were not reported, the study demonstrated that replacing the 4-amino group with other moieties, such as a piperazinyl group, could lead to potent inhibition. nih.gov This suggests that while the primary amine at C4 is important, it can be modified or replaced with other groups that can still fulfill its role in target binding, such as acting as a hydrogen bond donor or acceptor.

The presence of a free amino group in pyrimidine derivatives has been linked to increased biological activity in various contexts. osti.gov For example, in a series of 1,3-thiazolidine pyrimidine nucleoside analogues, the presence of a free NH group in the pyrimidine moiety was found to be a significant factor for their antibacterial activity. osti.gov This underscores the general importance of the amino group at this position for biological interactions.

Impact of Substituents on the Pyrimidine Ring Core

For instance, in the development of anti-inflammatory pyrimidine derivatives, it was observed that the presence of electron-releasing groups, such as a pyridine (B92270) or a chloromethyl group at the 2-position of the pyrimidine skeleton, enhanced the anti-inflammatory activity. smolecule.com Conversely, another study on polysubstituted pyrimidines found that compounds with shorter substituents at the C5 position exhibited greater potency in suppressing PGE2 generation. smolecule.com

In the context of anticancer agents, substitutions on the pyrimidine ring are critical for boosting efficacy. researchgate.net For example, a bromo group at the 5th position of the pyrimidine ring has been utilized for further chemical modifications through Suzuki coupling reactions to generate more potent tyrosine kinase inhibitors. researchgate.net

The following table summarizes the impact of various substituents on the pyrimidine ring of 2-aminopyrimidine derivatives on their biological activity.

Position of SubstitutionSubstituentEffect on Biological ActivityReference
C2Electron-releasing groups (e.g., pyridine, chloromethyl)Enhanced anti-inflammatory activity smolecule.com
C5Shorter substituentsGreater potency in suppressing PGE2 generation smolecule.com
C5Bromo groupAllows for further modification to create potent tyrosine kinase inhibitors researchgate.net

Ligand-Based and Structure-Based Design Approaches

The development of novel this compound derivatives is often guided by computational design strategies, including pharmacophore modeling and bioisosteric replacement. These approaches help in understanding the key chemical features required for biological activity and in designing new molecules with improved properties.

Pharmacophore Modeling for Pyrimidine Derivatives

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For pyrimidine derivatives, particularly those targeting kinases, pharmacophore models typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic features. mdpi.comnih.gov

A typical pharmacophore model for a type I kinase inhibitor, which would be relevant for many 2-aminopyrimidine derivatives, often includes:

One or more hydrogen bond acceptors.

One or more hydrogen bond donors.

A general hydrophobic feature.

A hydrophobic aromatic feature.

A ring aromatic feature. mdpi.com

These features are crucial for the inhibitor to bind effectively to the ATP-binding pocket of the kinase. The 2-aminopyrimidine core itself often provides key hydrogen bond interactions with the hinge region of the kinase. nih.gov The aminobutyl chain would likely occupy a hydrophobic pocket, with its terminal amine potentially forming additional hydrogen bonds.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

In the context of 2-aminopyrimidine derivatives, several bioisosteric replacement strategies can be envisioned:

Aminobutyl Chain: The aminobutyl chain could be replaced with other groups that mimic its size, shape, and basicity. For instance, cyclic amines could be explored to constrain the conformation and potentially improve binding affinity. nih.gov

4-Amine Group: The primary amine at the C4 position can be replaced by other hydrogen bond donors or acceptors. A notable example is the use of 2-aminopyrimidin-4(1H)-one as a bioisostere for urea (B33335), which led to the discovery of potent CXCR2 antagonists. nih.gov This suggests that the C4-amino group could potentially be replaced by a hydroxyl group or other similar functionalities.

Pyrimidine Core: The pyrimidine ring itself can be replaced by other heterocyclic scaffolds. For example, thieno[2,3-d]pyrimidines have been synthesized as bioisosteres of quinazolines, leading to potent anti-proliferative agents. mdpi.com This indicates that the pyrimidine core can be swapped with other fused ring systems to modulate activity.

The following table provides examples of bioisosteric replacements relevant to the this compound scaffold.

Original GroupBioisosteric ReplacementPotential AdvantageReference
Urea2-Aminopyrimidin-4(1H)-oneImproved chemical stability and potency nih.gov
QuinazolineThieno[2,3-d]pyrimidinePotent anti-proliferative activity mdpi.com

Molecular Mechanisms of Action and Target Interactions of Pyrimidine Based Compounds

Elucidation of Molecular Targets

The biological significance of pyrimidine (B1678525) derivatives is largely defined by their interactions with specific molecular targets. The elucidation of these targets is fundamental to understanding the mechanism of action for compounds like 2-(1-Aminobutyl)pyrimidin-4-amine.

Pyrimidine-based structures are recognized for their capacity to modulate the activity of various enzymes. The core pyrimidine scaffold is a recurring motif in molecules that inhibit protein kinases, which are crucial enzymes in cellular signaling pathways. While specific enzymatic targets of this compound are not extensively detailed in publicly available research, its structural characteristics suggest a potential for enzyme interaction. The aminobutyl and amine substituents on the pyrimidine ring can form hydrogen bonds and electrostatic interactions with amino acid residues within an enzyme's active site. The aliphatic butyl group may also engage in hydrophobic interactions, collectively contributing to the inhibition or activation of the enzyme.

The interaction between a small molecule, such as this compound, and a protein is a highly specific event governed by a variety of non-covalent forces. The pyrimidine ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. The amino groups are pivotal for forming hydrogen bonds, acting as both donors and acceptors to engage with the protein's backbone or amino acid side chains. The stereochemistry of the aminobutyl group can also play a critical role in the specificity and strength of these interactions.

Computational Approaches to Mechanism Elucidation

Computational methods are increasingly vital for predicting and analyzing the molecular mechanisms of chemical compounds. These in silico techniques offer atomic-level insights into the interactions between ligands and their biological targets.

Molecular docking is a computational tool used to predict how a ligand, such as this compound, binds to a receptor. This analysis is crucial for understanding the compound's potential biological activity.

Table 1: Potential Interaction Types for this compound

Interaction Type Potential Interacting Amino Acid Residues
Hydrogen Bonding Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan

This table outlines the potential types of non-covalent interactions and the amino acid residues that could be involved in the binding of this compound to a protein target, based on general principles of molecular recognition.

Computational analysis can extend to exploring the conformational flexibility of the ligand-target complex. This involves examining the different spatial arrangements of the ligand, particularly the rotatable bonds within the butyl group of this compound, and their impact on binding. Such analysis provides a more dynamic understanding of the interaction, revealing how the ligand can adapt to the topology of the binding pocket to achieve a low-energy, high-affinity state.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Alanine
Asparagine
Aspartate
Glutamate
Glutamine
Histidine
Isoleucine
Leucine
Phenylalanine
Serine
Threonine
Tryptophan
Tyrosine

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and interaction of pyrimidine derivatives with biological targets at an atomic level. These simulations provide insights into the stability of protein-ligand complexes and the conformational changes that occur over time.

For instance, MD simulations have been employed to study 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Studies on N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), a factor in acute myeloid leukemia, used 100-nanosecond MD simulations to assess the stability of the protein-ligand complexes. mdpi.com The root mean square deviations (RMSDs) of the protein and ligand were monitored to confirm that the complex reached convergence, ensuring the reliability of the docking poses. mdpi.com In one such study, the RMSD for the protein was between 1.0–4.0 Å, while the ligand's RMSD was between 0.5–4.0 Å. mdpi.com

Similarly, MD simulations were used to explore the structure-activity relationship of abemaciclib (B560072) analogs, which are based on a [4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine structure, as CDK4 inhibitors. nih.gov These simulations help identify key amino acid residues that are critical for the binding interaction between the pyrimidine inhibitor and the kinase. nih.gov Such computational approaches are integral for designing novel, potent inhibitors by predicting their binding affinity and stability within the target's active site. nih.gov

Quantum Chemical Calculations (e.g., DFT for Reactivity and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic structure, reactivity, and stability of pyrimidine derivatives. wjarr.comnih.govresearchgate.net These theoretical studies calculate various molecular descriptors that provide a deeper understanding of a molecule's chemical behavior. DFT methods, such as B3LYP/6-311++G(d,p), are used to determine reactivity parameters like chemical hardness, electrophilicity, and the energies of frontier molecular orbitals. wjarr.com

Studies on pyrimidine derivatives with potential analgesic properties have used DFT to compare their reactivity to known drugs like ibuprofen. wjarr.com These calculations revealed that the pyrimidine derivatives possessed a lower energy gap (ΔE) ranging from 3.63 eV to 3.88 eV, compared to 6.03 eV for ibuprofen, indicating lower kinetic stability and higher chemical reactivity. wjarr.com The pyrimidine derivatives also showed lower chemical hardness and higher electrophilicity index values, suggesting they are more reactive. wjarr.com Furthermore, DFT calculations can elucidate thermodynamic parameters, revealing that a high dipole moment can indicate high reactivity of the molecule with its surroundings. nih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. wjarr.com A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions. wjarr.comacs.org

FMO analysis of potential analgesic pyrimidine derivatives showed they have higher HOMO energy values (-5.57 eV to -5.46 eV) and lower LUMO energy values (-1.94 eV to -1.59 eV) compared to ibuprofen. wjarr.com This suggests that these derivatives are better electron donors and acceptors, respectively, contributing to their greater chemical reactivity. wjarr.com For large molecular systems, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity, such as at specific functional groups or active sites. acs.org

Table 1: Quantum Chemical Reactivity Descriptors for Selected Pyrimidine Derivatives

This table presents calculated reactivity parameters for three pyrimidine derivatives compared with Ibuprofen, as determined by DFT methods at the B3LYP/6-311++G(d,p) level of theory. Data sourced from a 2024 study on potential analgesics. wjarr.com

CompoundE HOMO (eV)E LUMO (eV)Energy Gap ΔE (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)
DMPN-5.57-1.943.631.813.63
DMPO-5.46-1.593.871.943.20
DMPS-5.47-1.613.861.933.88
Ibuprofen (IBP)-7.91-1.886.033.022.64
Thermodynamic Parameters (e.g., Bond Dissociation Enthalpy)

The thermodynamic properties of pyrimidine derivatives, such as dissolution enthalpy (ΔHsol), Gibbs free energy (ΔGsol), and entropy (ΔSsol), are crucial for understanding their behavior in solution, which has implications for drug delivery and biological availability. acs.orgbohrium.com Studies have measured the solubility of pyrimidine derivatives in various organic solvents at different temperatures to calculate these parameters. acs.org A positive enthalpy of solution indicates an endothermic dissolution process, while a positive Gibbs free energy suggests a spontaneous process. acs.org

The interaction of pyrimidine nucleic bases with amino acids and peptides has been studied by analyzing thermodynamic parameters. These investigations show that complex formation is governed by a balance of enthalpy and entropy effects, with hydrogen bonding and hydrophobic interactions playing key roles. mdpi.com For example, the complexation of uracil (B121893) with heterocyclic amino acids is an exothermic process (ΔrH0 < 0). mdpi.com In another context, the modification of pyrimidine-containing oligonucleotides with morpholino units was found to significantly increase the thermal stability and binding constant for triplex DNA formation under physiological conditions. nih.gov This enhanced stability was attributed to an increase in the association rate constant. nih.gov

Cellular and Biochemical Investigations of Pyrimidine Derivatives

The biological effects of pyrimidine derivatives are often assessed through cellular and biochemical assays that probe their influence on fundamental biological processes.

Modulation of Cellular Processes (e.g., Cell Cycle, Tubulin Polymerization)

A significant number of pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. researchgate.netnih.govacs.org By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis in cancer cells. researchgate.netmdpi.com For example, a series of 2,4,5-substituted pyrimidines were found to be excellent inhibitors of tubulin polymerization, with the indole-pyrimidine 4k exhibiting an IC50 value of 0.79 μM for tubulin polymerization and potent antiproliferative activities against cancer cell lines (IC50 values from 16 to 62 nM). acs.org

Other pyrimido-pyrimidine derivatives, such as RA233 and RX-RA85, were shown to affect the cell cycle distribution in murine tumor cell lines by increasing the proportion of cells in the S and G2+M phases. nih.gov The mechanism often involves binding to the colchicine (B1669291) site on tubulin, which destabilizes the microtubule structure. nih.govnih.gov This contrasts with agents like paclitaxel, which stabilize microtubules. nih.gov

Table 2: Biological Activity of Selected Pyrimidine Derivatives on Tubulin Polymerization and Cell Proliferation

This interactive table summarizes the inhibitory concentrations (IC50) of various pyrimidine derivatives against tubulin polymerization and their antiproliferative effects on different cancer cell lines. nih.govacs.org

CompoundTarget/AssayCell LineIC50 ValueSource
Indole-pyrimidine 4kTubulin Polymerization-0.79 µM acs.org
Indole-pyrimidine 4kCell ProliferationBEL-740216 nM acs.org
Pyrimidine 4rTubulin Polymerization-0.80 µM acs.org
Pyrimidine 4rCell ProliferationBEL-74029 nM acs.org
Pyrazolo[1,5-a]Pyrimidine (B1248293) 1aCell ProliferationVarious24.8 nM (average) nih.gov
Pyrazolo[1,5-a]Pyrimidine 1bCell ProliferationVarious28 nM (average) nih.gov

Interaction with DNA/RNA Synthesis Pathways (e.g., Pyrimidine Biosynthesis)

Pyrimidines are fundamental components of nucleic acids (cytosine, thymine (B56734) in DNA; cytosine, uracil in RNA), and their synthesis is a vital cellular process. wikipedia.org The de novo pyrimidine biosynthesis pathway is often upregulated in proliferating cells to meet the increased demand for nucleotides required for DNA replication. nih.gov This pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and proceeds through several enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides. wikipedia.orgyoutube.com

The regulation of this pathway is complex, involving allosteric control of key enzymes like CAD (carbamoyl-phosphate synthetase-aspartate carbamoyltransferase-dihydroorotase). nih.gov The activity of CAD is modulated by phosphorylation via kinases such as MAP kinase (MAPK) and protein kinase A (PKA), linking pyrimidine synthesis directly to cell cycle progression. nih.gov

Given their structural similarity to natural nucleobases, synthetic pyrimidine derivatives have the potential to interfere with these pathways. They could act as inhibitors of the enzymes involved in nucleotide synthesis or salvage. Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to interact directly with DNA, binding non-covalently to the major or minor groove, which can disrupt DNA processes and contribute to their biological effects. nih.gov Prebiotic chemistry research has also demonstrated plausible pathways for the selective formation of RNA pyrimidine and DNA purine (B94841) nucleosides, highlighting the fundamental role of these structures in the origins of life. nih.gov

Impact on Signaling Pathways (e.g., MAPK Cascade)

The mitogen-activated protein kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The dysregulation of this pathway is a hallmark of many diseases, particularly cancer, making its components attractive targets for therapeutic intervention. Pyrimidine-based compounds, particularly those with a 2,4-disubstituted scaffold, have emerged as a significant class of kinase inhibitors, with several demonstrating the ability to modulate the MAPK signaling cascade at various levels. While direct research on the specific compound This compound is not extensively available in public literature, its structural features—a 2,4-diaminopyrimidine (B92962) core—allow for inferences to be drawn from studies on analogous compounds.

Inhibition of MAPK-Activated Protein Kinase 2 (MK2)

One of the key downstream effectors of the p38 MAPK pathway is the MAPK-activated protein kinase 2 (MK2). The p38/MK2 signaling axis is a central regulator of inflammatory responses, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα). Inhibitors of MK2 are therefore of significant interest for the treatment of inflammatory diseases.

Research into 2,4-diaminopyrimidine derivatives has identified them as potent inhibitors of MK2. nih.gov Structure-based optimization of a series of these compounds has led to the development of inhibitors with IC₅₀ values in the nanomolar range. nih.gov These inhibitors function by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. The inhibitory activity of these compounds directly impacts the MAPK cascade by blocking the signaling downstream of p38 MAPK. For instance, potent 2,4-diaminopyrimidine inhibitors have been shown to suppress the production of TNFα in human peripheral blood monocytes. nih.gov

The general structure-activity relationship (SAR) for these 2,4-diaminopyrimidine MK2 inhibitors reveals the importance of the substituents at both the 2- and 4-positions of the pyrimidine ring for achieving high potency and selectivity. While the exact contribution of a 1-aminobutyl group at the 2-position has not been detailed in this specific context, the presence of an amino group at this position is a common feature of these inhibitors.

Compound TypeTarget KinaseIC₅₀ (nM)Cellular EffectReference
2,4-Diaminopyrimidine DerivativesMK2As low as 19Inhibition of TNFα production nih.gov

Modulation of Aurora Kinases

Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis and are often overexpressed in human cancers. The activity of Aurora kinases can be influenced by upstream signaling pathways, including the MAPK/ERK pathway. Consequently, compounds that inhibit Aurora kinases can indirectly impact the outcomes of MAPK signaling.

A series of novel 2,4-disubstituted pyrimidines have been designed and synthesized as inhibitors of Aurora kinases. nih.gov One such compound, designated as 12a in the study, demonstrated inhibitory activity against both Aurora A and Aurora B with IC₅₀ values of 309 nM and 293 nM, respectively. nih.gov This compound also exhibited significant anti-proliferative activity against various cancer cell lines. nih.gov Molecular docking studies have indicated that these pyrimidine derivatives can fit into the ATP-binding pocket of Aurora kinases. nih.gov The inhibition of Aurora kinases by these compounds leads to cell cycle arrest and apoptosis, effects that can be synergistic with the inhibition of other components of the MAPK pathway. nih.gov

CompoundTarget KinaseIC₅₀ (nM)Anti-proliferative Activity (HCT-116 cells, IC₅₀)Reference
Compound 12aAurora A3091.31 µM nih.gov
Aurora B293 nih.gov

Crosstalk with other Kinase Pathways

The MAPK signaling pathway is part of a complex and interconnected network of cellular signaling. Pyrimidine-based compounds often exhibit activity against multiple kinases, leading to effects that can span several pathways that crosstalk with the MAPK cascade.

For example, 2-aminopyrimidine (B69317) derivatives have been developed as dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). nih.gov The JAK-STAT pathway has known interactions with the MAPK pathway. A lead compound from this series, 14l , showed potent inhibition of both kinases with IC₅₀ values of 1.8 nM for JAK2 and 0.68 nM for FLT3. nih.gov Inhibition of these kinases can influence MAPK signaling indirectly.

Furthermore, Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family, acts as a negative regulator of T-cell receptor signaling. researchgate.net The discovery of potent HPK1 inhibitors based on a 2,4-disubstituted pyrimidine scaffold highlights another potential point of intervention in MAPK-related pathways. researchgate.net A compound from this class, HMC-H8 , exhibited a potent HPK1 inhibition with an IC₅₀ of 1.11 nM. researchgate.net

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
Compound 14lJAK21.8 nih.gov
FLT30.68 nih.gov
HMC-H8HPK11.11 researchgate.net

Advanced Analytical and Spectroscopic Characterization of Pyrimidine Derivatives

Chromatographic Separation Techniques

Chromatographic methods are paramount for separating 2-(1-Aminobutyl)pyrimidin-4-amine from impurities and for its quantification. The choice of technique depends on the analytical goal, such as purity determination, high-throughput screening, or analysis of related polar metabolites.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of pyrimidine (B1678525) derivatives. researchgate.netnih.gov For this compound, a reversed-phase (RP-HPLC) method would be the standard approach. researchgate.net This involves a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. researchgate.net

The basic nature of the amino groups in this compound necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention. nih.gov An acidic mobile phase, often containing formic acid or an acetate (B1210297) buffer, is typically used to protonate the amino groups, which enhances their interaction with the stationary phase and improves peak symmetry. nih.govhelixchrom.com The separation of aminopyridines and related compounds has been successfully achieved using phosphate (B84403) or acetate buffers at a pH around 4.0. nih.govresearchgate.net

Detection is commonly performed using a UV detector, as the pyrimidine ring is chromophoric. For instance, aminopyridines can be detected at wavelengths around 280 nm. cmes.org For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Conditions for the Analysis of this compound
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 3-5 µm) researchgate.netgoogle.com
Mobile PhaseA: Water with 0.1% Formic Acid or 50 mM Acetate Buffer (pH 4.0) B: Acetonitrile or Methanol nih.govresearchgate.net
ElutionIsocratic or Gradient google.com
Flow Rate0.5 - 1.0 mL/min cmes.orggoogle.com
Column Temperature35 - 45 °C cmes.orggoogle.com
DetectionUV at ~280 nm cmes.org
Injection Volume1 - 10 µL cmes.orggoogle.com

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

For high-throughput analysis, such as in compound library screening or rapid quality control, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. waters.com UPLC systems utilize columns packed with sub-2-µm particles, which provide higher resolution, greater sensitivity, and much faster analysis times. waters.com

An ion-pairing reversed-phase UPLC-MS/MS method has been developed for the rapid and sensitive analysis of numerous purine (B94841) and pyrimidine derivatives, achieving separation within 15 minutes. nih.govsigmaaldrich.com Such a method would be highly suitable for the high-throughput quantification of this compound in various matrices. The increased speed of UPLC allows for the analysis of a large number of samples in a shorter period, which is crucial in drug discovery and development. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

This compound and its potential metabolites are polar compounds. While RP-HPLC is effective, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative for the retention and separation of highly polar molecules that may be poorly retained in reversed-phase systems. lcms.czelementlabsolutions.com

In HILIC, a polar stationary phase (such as silica (B1680970) or an amide-bonded phase) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. nih.govchromatographyonline.comthermofisher.com A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. elementlabsolutions.comchromatographyonline.com HILIC is particularly advantageous when coupling with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization. chromatographyonline.com This technique has been successfully applied to the quantitative analysis of various polar purine and pyrimidine metabolites in biological samples. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of pyrimidine derivatives, providing information on molecular weight and structure. nih.govmdpi.com

Quantitative Analysis of Pyrimidine Metabolites and Derivatives

When coupled with a chromatographic separation technique like HPLC or UPLC, mass spectrometry offers highly sensitive and selective quantification. For this compound, electrospray ionization (ESI) would be the preferred ionization method, typically operating in positive ion mode to protonate the basic amino groups.

Tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification, especially in complex matrices. nih.gov In an MS/MS experiment, the protonated molecule (the precursor ion) of this compound is selected and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions. youtube.com The fragmentation of 2-aminopyrimidine (B69317) derivatives often involves cleavages within the substituent groups and the pyrimidine ring itself. researchgate.net

Quantitative analysis is performed in multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This enhances selectivity and sensitivity by filtering out background noise. nih.gov For this compound (Molecular Weight: 166.23 g/mol ), a potential precursor ion in positive ESI-MS would be the protonated molecule [M+H]⁺ at m/z 167.2.

Table 2: Predicted MS/MS Parameters for this compound
ParameterValue/DescriptionReference
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Precursor Ion [M+H]⁺m/z 167.2Calculated
Potential Product IonsFragmentation of the aminobutyl side chain and pyrimidine ring. Specific ions would be determined experimentally. researchgate.net
Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov

Isotopic Labeling and Metabolic Flux Analysis

To study the metabolic fate of this compound, stable isotope labeling experiments coupled with mass spectrometry can be employed. mdpi.com This technique, known as isotope-assisted metabolic flux analysis (iMFA), is a powerful tool for tracing the transformation of a compound within a biological system. nih.govnih.gov

In this approach, a version of this compound synthesized with stable isotopes (e.g., ¹³C or ¹⁵N) is introduced into a cellular system. arxiv.org Mass spectrometry is then used to track the incorporation of these heavy isotopes into downstream metabolites. biorxiv.org By analyzing the mass shifts in the resulting metabolic products, it is possible to elucidate metabolic pathways and quantify the rates (fluxes) of different biochemical reactions involving the compound. mdpi.com This provides a dynamic view of the compound's metabolism that is not attainable through simple concentration measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the presence and arrangement of its constituent atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring and the aminobutyl substituent. The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amino groups. ajol.info The protons of the butyl chain will appear in the aliphatic region of thespectrum, with their multiplicity revealing the coupling between adjacent protons.

Similarly, the ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrimidine carbons are characteristic of aromatic heterocyclic systems, while the carbons of the butyl group will resonate at higher fields. researchgate.net The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques such as COSY and HSQC, allows for the complete assignment of all proton and carbon signals, thereby confirming the molecular structure. nih.gov

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 (pyrimidine)5.8 - 6.2d~5-6
H-6 (pyrimidine)7.8 - 8.2d~5-6
NH₂ (at C4)6.5 - 7.5br s-
NH (at C2)5.0 - 6.0br s-
CH (aminobutyl)4.5 - 5.0m-
CH₂ (butyl)1.4 - 1.8m-
CH₂ (butyl)1.2 - 1.6m-
CH₃ (butyl)0.8 - 1.0t~7

d: doublet, t: triplet, m: multiplet, br s: broad singlet. Chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (pyrimidine)160 - 165
C-4 (pyrimidine)162 - 167
C-5 (pyrimidine)95 - 105
C-6 (pyrimidine)155 - 160
CH (aminobutyl)50 - 55
CH₂ (butyl)35 - 40
CH₂ (butyl)18 - 23
CH₃ (butyl)13 - 15

Chemical shifts are referenced to a standard internal solvent signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by a molecule causes vibrations of its chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary and secondary amino groups typically appear as distinct bands in the region of 3500-3300 cm⁻¹. openstax.org The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic butyl chain will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of sharp absorption bands in the fingerprint region, typically between 1650 and 1400 cm⁻¹. vensel.org

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H stretching (primary & secondary amines)3500 - 3300Medium - Strong
C-H stretching (aromatic)3100 - 3000Medium
C-H stretching (aliphatic)3000 - 2850Medium - Strong
C=N stretching (pyrimidine ring)1650 - 1550Strong
C=C stretching (pyrimidine ring)1600 - 1450Medium - Strong
N-H bending (amines)1650 - 1580Medium
C-H bending (aliphatic)1470 - 1370Medium

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to construct a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice.

Although a crystal structure for this compound is not publicly available, studies on structurally related 2,4-diaminopyrimidine (B92962) derivatives provide insights into the likely solid-state conformation and intermolecular interactions. vensel.orgnih.gov It is anticipated that the pyrimidine ring will be essentially planar. The aminobutyl substituent will likely adopt a staggered conformation to minimize steric strain.

A key feature of the crystal structure would be the extensive network of hydrogen bonds. The amino groups on the pyrimidine ring are excellent hydrogen bond donors, while the ring nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a crucial role in stabilizing the crystal packing, leading to the formation of well-defined supramolecular architectures, such as dimers or extended chains. nih.gov The precise details of the crystal packing would depend on the crystallization conditions and the presence of any co-crystallized solvent molecules.

Emerging Research Directions and Future Perspectives for 2 1 Aminobutyl Pyrimidin 4 Amine

Design and Synthesis of Next-Generation Pyrimidine (B1678525) Hybrids

The core structure of 2-(1-Aminobutyl)pyrimidin-4-amine offers a versatile foundation for the creation of novel molecular entities with enhanced or entirely new biological activities. The strategy of creating hybrid molecules, where a known bioactive core is chemically linked to other pharmacophores, is a cornerstone of modern drug discovery. nih.govresearchgate.net This approach aims to combine the therapeutic advantages of different molecular classes, potentially leading to synergistic effects, improved selectivity, and reduced side effects.

Combination with Other Bioactive Scaffolds

The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.gov The future for this compound likely involves its strategic combination with other well-established bioactive scaffolds. For instance, researchers have successfully created hybrid molecules by linking pyrimidine moieties with quinolones, another class of compounds known for their diverse biological activities. nih.gov This particular hybridization has yielded novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in cancer metabolism. nih.govnih.gov

The synthesis of such hybrids often involves multi-step reactions, such as the catalyst-free microwave-assisted aromatic nucleophilic substitution, which has been used to connect pyrimidine and quinolone structures. nih.gov The resulting hybrid molecules are then evaluated for their biological activity, with researchers establishing structure-activity relationships (SAR) to guide the design of even more potent compounds. nih.gov For a compound like this compound, this could involve linking its pyrimidine core to scaffolds known for targeting specific enzymes or receptors, thereby creating a dual-action therapeutic agent.

Table 1: Examples of Bioactive Scaffolds for Pyrimidine Hybridization

Bioactive ScaffoldPotential Therapeutic AreaRationale for Hybridization
Quinolone Anticancer, AntimicrobialCombines the anticancer properties of pyrimidines with the broad-spectrum bioactivity of quinolones. nih.gov
Cinnamic Acid Anti-inflammatory, AntioxidantAims to create hybrids with dual anti-inflammatory and antioxidant effects. researchgate.net
Piperidine Enzyme InhibitionTargets specific enzymes by combining the inhibitory potential of both moieties. researchgate.net
1,3,4-Oxadiazoline Antiviral, AntiparasiticExplores synergistic effects against infectious agents like Leishmania donovani and various viruses. researchgate.net

Development of Prodrugs and Targeted Delivery Systems

A significant challenge in drug development is ensuring that a compound reaches its intended target in the body in sufficient concentration without causing widespread toxicity. Prodrugs and targeted delivery systems are two key strategies to address this. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. nih.gove-bookshelf.deijpsjournal.com This approach can improve a drug's solubility, stability, and bioavailability. ijpsjournal.comnih.gov

For pyrimidine-based compounds like this compound, a prodrug strategy could be employed to overcome issues such as poor water solubility, which can hinder both in vitro testing and in vivo efficacy. nih.gov For example, in the case of pyrazolo[3,4-d]pyrimidines, researchers have successfully synthesized prodrugs with significantly improved aqueous solubility, which in turn led to better pharmacokinetic profiles and enhanced biological efficacy in preclinical models. unisi.it

Targeted delivery systems, such as those using nanomaterials or functionalized liposomes, represent another advanced approach. ijpsjournal.com These systems can encapsulate a drug and deliver it specifically to diseased cells or tissues, minimizing exposure to healthy tissues. While specific research on the nano-formulation of this compound is still in its early stages, the principles are well-established for other small molecules. These advanced delivery systems could be engineered to recognize specific markers on cancer cells or other pathological sites, ensuring a more precise and effective therapeutic action.

Advanced Computational and Artificial Intelligence Applications

AI-Driven Drug Design and Optimization

Machine Learning for Activity Prediction and Chemical Space Exploration

Machine learning models are particularly adept at establishing Quantitative Structure-Activity Relationships (QSAR), which correlate the structural features of a molecule with its biological activity. ijcit.com Various ML algorithms, such as Support Vector Machines (SVM), Random Forest, and k-Nearest Neighbors, have been successfully applied to pyrimidine datasets to predict their activity against specific biological targets. irma-international.orgresearchgate.net

For example, studies have used ML to predict the inhibition of dihydrofolate reductase by pyrimidines and to assess the corrosion inhibition efficiency of pyrimidine derivatives. ijcit.comirma-international.orgresearchgate.netresearchgate.net These models are trained on existing experimental data and can then be used to predict the activity of new, unsynthesized compounds. nih.gov This predictive power allows for a more focused and efficient exploration of the vast chemical space surrounding the this compound scaffold. By identifying the key molecular descriptors that influence activity, researchers can gain deeper insights into the compound's mechanism of action and design more effective analogs.

Table 2: Machine Learning Algorithms in Pyrimidine Research

Machine Learning AlgorithmApplication in Pyrimidine ResearchKey Findings
Support Vector Machine (SVM) Prediction of compound activity against dihydrofolate reductase. irma-international.orgDemonstrated high accuracy in classifying active and inactive pyrimidine compounds. irma-international.org
Random Forest (RF) Prediction of corrosion inhibition efficiency. researchgate.netSuccessfully captured the nonlinear relationship between molecular structure and inhibition efficiency. researchgate.net
Ensemble Learning (Bagging, AdaBoost) Improving QSAR models for pyrimidine activity. ijcit.comSignificantly improved the predictive performance of base learners like Decision Trees. ijcit.com

Exploration of Novel Biological Roles Beyond Traditional Applications

While pyrimidine derivatives are well-known for their roles in anticancer and antimicrobial therapies, ongoing research continues to uncover new and unexpected biological activities. nih.govresearchgate.net The unique structural features of this compound make it a candidate for exploration in a variety of therapeutic areas beyond its traditional applications.

One emerging area of interest is the development of conformationally diverse pyrimidine-based molecules. frontiersin.orgfrontiersin.org By creating more complex, three-dimensional structures, researchers aim to overcome the limitations of the mostly flat pyrimidine compounds that have been studied to date. frontiersin.org These novel, conformationally diverse molecules may interact with biological targets in new ways, potentially leading to the discovery of modulators for challenging protein-protein interactions or regulators of complex cellular processes. frontiersin.orgfrontiersin.org

Furthermore, the structural motif of this compound could be relevant in the context of targeting novel pathogens or addressing drug resistance. For instance, researchers have investigated aminopyrimidines as potential DNA-targeting agents against drug-resistant bacteria like MRSA. nih.gov Other studies have explored aminopyrrolo[2,3-d]pyrimidines and thieno[3,2-d]pyrimidin-4-amines as potential antitubercular agents, highlighting the versatility of the aminopyrimidine scaffold in combating infectious diseases. nih.govnih.gov The exploration of these and other novel biological roles will be crucial in unlocking the full therapeutic potential of this compound and its future derivatives.

Addressing Challenges in the Development of Pyrimidine-based Therapeutics

The development of any new therapeutic agent is fraught with challenges, and pyrimidine-based compounds are no exception. While their broad spectrum of biological activities is advantageous, it also necessitates a rigorous approach to ensure target specificity and to preemptively address the inevitable emergence of drug resistance. mdpi.comtandfonline.com

Enhancing Selectivity and Overcoming Resistance Mechanisms

The clinical utility of many therapeutic agents is often hampered by a lack of specificity, leading to off-target effects and associated toxicities. For instance, early-generation cyclin-dependent kinase (CDK) inhibitors, many of which were based on the pyrimidine scaffold, exhibited high toxicity due to their lack of specificity. nih.gov This has spurred the development of newer, more selective inhibitors. nih.gov A key strategy to enhance selectivity involves the hybridization of the pyrimidine core with other heterocyclic rings. mdpi.comnih.gov This approach aims to create novel chemical entities with improved binding affinity and specificity for their intended biological targets.

Drug resistance remains a formidable obstacle in the long-term efficacy of many treatments, particularly in oncology and infectious diseases. nih.gov For pyrimidine-based therapeutics, resistance can arise through various mechanisms, including mutations in the target protein that reduce drug binding. nih.gov Researchers are actively exploring several strategies to overcome these resistance mechanisms. One promising approach is the development of covalent inhibitors that form a permanent bond with their target, rendering them less susceptible to resistance mutations. nih.gov Another strategy involves the use of combination therapies, where drugs with non-overlapping resistance profiles are used together to achieve a synergistic effect. nih.gov Furthermore, the development of "molecular glues" and proteolysis-targeting chimeras (PROTACs) represents an innovative approach to degrade resistance-conferring proteins. nih.gov

In the context of this compound, while specific research on its selectivity and resistance profile is not extensively documented, the broader principles applied to other pyrimidine-based drugs are highly relevant. Future research on this compound would likely involve structural modifications to enhance its selectivity for a specific biological target. This could entail computational modeling to predict binding interactions and guide the synthesis of analogues with improved profiles. Moreover, studies to elucidate potential resistance mechanisms would be crucial for its long-term viability as a therapeutic candidate. This would involve generating resistant cell lines and analyzing the genetic and molecular changes that confer resistance.

Strategy to Enhance SelectivityDescription
Hybridization with Heterocyclic Rings Combining the pyrimidine scaffold with other ring systems to improve binding affinity and specificity for the target protein. mdpi.comnih.gov
Structure-Based Drug Design Utilizing X-ray crystallography and computational modeling to design molecules that fit precisely into the target's binding site. nih.gov
Strategy to Overcome ResistanceDescription
Covalent Inhibition Designing inhibitors that form a permanent, covalent bond with the target protein, making them less susceptible to resistance mutations. nih.gov
Combination Therapy Using multiple drugs with different mechanisms of action and non-overlapping resistance profiles to achieve a synergistic effect. nih.gov
Targeted Degradation (PROTACs) Employing heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its degradation. nih.gov

Integration of Green Chemistry in Industrial Scale-Up

The pharmaceutical industry is increasingly recognizing the importance of sustainable manufacturing processes. Green chemistry principles offer a framework for designing chemical syntheses that are more environmentally friendly, safer, and more efficient. rasayanjournal.co.in For pyrimidine-based compounds, traditional synthetic methods often involve the use of hazardous solvents and reagents, generate significant waste, and require high energy input. rasayanjournal.co.in

The integration of green chemistry into the industrial scale-up of compounds like this compound is therefore a critical consideration. Several green synthetic methodologies have been developed for the synthesis of pyrimidine derivatives. These include:

Catalytic Approaches: Utilizing catalysts, such as novel nickel(II)-NNO pincer complexes, can enable efficient synthesis with reduced waste, producing only water and hydrogen gas as byproducts. acs.org Recyclable catalysts further enhance the sustainability of the process. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.innih.gov While scale-up can be a challenge, strategies to overcome these limitations are being developed. mdpi.com

Ultrasonication: The use of ultrasound can also accelerate reactions and improve efficiency. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key tenet of green chemistry. rasayanjournal.co.inresearchgate.net In some cases, solvent-free reactions are also possible. mdpi.com

A successful gram-scale synthesis of pyrimidines using a catalytic protocol highlights the industrial applicability of these green approaches. acs.org For the future industrial production of this compound, a thorough evaluation of these green synthetic routes would be essential. The goal would be to develop a process that is not only economically viable but also minimizes its environmental footprint.

Green Chemistry ApproachDescription
Catalysis Employing catalysts to increase reaction efficiency and reduce waste. acs.orgmdpi.com
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions and improve yields. rasayanjournal.co.innih.gov
Multicomponent Reactions Combining multiple reactants in a single pot to streamline the synthesis. rasayanjournal.co.in
Green Solvents/Solvent-Free Reactions Utilizing environmentally friendly solvents or eliminating them altogether. rasayanjournal.co.inmdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(1-Aminobutyl)pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
  • Step 1 : Alkylation of pyrimidine derivatives using 1-aminobutyl precursors under basic conditions.
  • Step 2 : Protecting group strategies (e.g., Boc protection) to prevent undesired side reactions during amine functionalization .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1^1H NMR and LC-MS.

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Utilize spectroscopic and computational tools:
  • Spectroscopy : 1^1H/13^{13}C NMR for backbone confirmation, FT-IR for functional group analysis (e.g., NH2_2 stretching at ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C8_8H13_{13}N5_5).
  • Computational Tools : PubChem’s canonical SMILES (e.g., CCCC(N)C1=NC=NC=C1N) for validating structural integrity .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Emergency Procedures : Follow guidelines from safety data sheets (SDS), including immediate rinsing for eye/skin contact and inert adsorbents (e.g., vermiculite) for spills .

Advanced Research Questions

Q. How can experimental design be optimized to study the bioactivity of this compound?

  • Methodological Answer :
  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., concentration, pH, temperature) and their interactions. For example, screen dose-response curves in cellular assays to identify IC50_{50} values .
  • Controls : Include positive (known inhibitors) and negative (vehicle-only) controls. Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data?

  • Methodological Answer :
  • Hypothesis Refinement : Re-examine assumptions in computational models (e.g., force fields in molecular docking). Compare with experimental data (e.g., crystallography for binding poses).
  • Iterative Validation : Use tools like density functional theory (DFT) to refine electronic property predictions and correlate with observed reactivity .

Q. What computational methodologies are suitable for studying the reactivity of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous environments.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .

Q. How can researchers investigate the compound’s stability under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and identify byproducts using tandem MS .
  • pH-Dependent Stability : Use buffered solutions (pH 1–12) to assess hydrolysis kinetics.

Q. What strategies are effective for probing biochemical interactions (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots in enzyme inhibition studies.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric mechanisms .

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